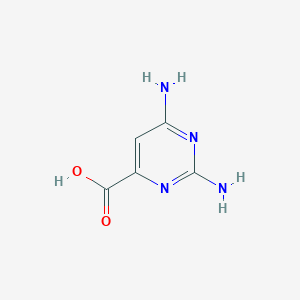

2,6-Diaminopyrimidine-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-diaminopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUOGOIRZGRDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937013 | |

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-14-5 | |

| Record name | NSC46805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Physicochemical Profiling and Synthesis of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Executive Summary

2,6-Diaminopyrimidine-4-carboxylic acid (CAS: 16490-14-5) is a highly functionalized heterocyclic building block that has become indispensable in modern drug discovery and agrochemical R&D[1],[2]. Characterized by its pyrimidine core, dual amino groups, and a carboxylic acid vector, this compound serves as a privileged scaffold for the development of kinase inhibitors, nucleoside analogs, and targeted therapeutic agents[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural biology utility, and a self-validating synthetic methodology designed for high-fidelity laboratory execution.

Core Physicochemical & Structural Properties

Understanding the foundational properties of 2,6-diaminopyrimidine-4-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule presents as a stable powder at room temperature (RT)[1]. Its high polarity and specific hydrogen-bonding topology make it highly soluble in polar protic solvents but necessitate careful pH control during isolation.

Mass spectrometry profiling reveals a monoisotopic mass of 154.04907 Da, with a predicted hydrophilic XLogP of -0.6[3]. Advanced ion mobility-mass spectrometry provides predicted Collision Cross Section (CCS) values, which serve as excellent orthogonal validation metrics during analytical characterization[3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Method / Source |

| Molecular Formula | C5H6N4O2 | Computed[1],[4] |

| Molecular Weight | 154.13 g/mol | Computed[4] |

| Monoisotopic Mass | 154.04907 Da | MS / PubChemLite[3] |

| Predicted XLogP | -0.6 | Computed[3] |

| Exact Mass [M+H]+ | 155.05635 m/z | LC-MS Prediction[3] |

| Exact Mass [M-H]- | 153.04179 m/z | LC-MS Prediction[3] |

| CCS [M+H]+ | 129.5 Ų | CCSbase Prediction[3] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

Mechanistic Biology & Pharmacophore Utility

In structural biology and medicinal chemistry, the 2,6-diaminopyrimidine scaffold is highly prized for its ability to mimic native purines and pyrimidines.

Kinase Hinge Binding: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as potent hydrogen-bond acceptors, while the exocyclic amino groups at positions 2 and 6 serve as hydrogen-bond donors. This complementary donor-acceptor network is highly effective at anchoring molecules within the ATP-binding hinge region of kinases[2].

Solvent Vectoring: The C4-carboxylic acid provides a versatile synthetic handle. Through amide coupling (yielding derivatives like 2,6-diaminopyrimidine-4-carboxamide), chemists can direct functional groups toward the solvent-exposed regions of a protein target, optimizing pharmacokinetic properties without disrupting the core hinge-binding interaction[2].

Coordination Chemistry: As a structural analog of orotic acid, this scaffold is also utilized in coordination chemistry to form novel transition metal complexes, such as biologically relevant Copper(I) and Zinc(II) species[5].

Fig 1: Pharmacophore logic of 2,6-diaminopyrimidine binding to kinase hinge regions.

Self-Validating Experimental Protocol: Synthesis via SNAr

To ensure scientific integrity and reproducibility, the following protocol for synthesizing 2,6-diaminopyrimidine-4-carboxylic acid via the ammonolysis of 2,6-dichloropyrimidine-4-carboxylic acid is designed as a self-validating system . Each critical phase incorporates an orthogonal analytical check to confirm causality and reaction progress before proceeding.

Safety Note: The product and precursors carry hazard statements including H302, H315, H319, and H335. Proper PPE and fume hood ventilation are mandatory[1].

Step 1: Reagent Preparation & Nucleophilic Aromatic Substitution (SNAr)

-

Action: Suspend 1.0 equivalent of 2,6-dichloropyrimidine-4-carboxylic acid in a 20-fold molar excess of 7 N Ammonia in Methanol. Seal the mixture in a Parr pressure reactor and heat to 120 °C for 16 hours.

-

Causality: Methanol provides a polar protic medium that stabilizes the SNAr transition state. The massive stoichiometric excess of NH3 and elevated pressure are required to overcome the deactivation of the pyrimidine ring that occurs after the first amine is installed (the electron-donating effect of the first -NH2 group drastically slows the second chloride displacement).

Step 2: In-Process Control (IPC) via LC-MS

-

Action: Cool the reactor to RT. Extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

-

Self-Validation Checkpoint: The reaction is only deemed complete when the starting material (m/z ~192) and the mono-aminated intermediate (m/z ~173) are entirely absent. The primary peak must correspond to the[M+H]+ adduct at exactly 155.056 m/z[3]. If intermediates remain, re-seal and heat for an additional 4 hours.

Step 3: Isoelectric Precipitation

-

Action: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol. Dissolve the residue in minimal water and cool to 0 °C. Carefully adjust the pH to ~4.5 using 1 M HCl.

-

Causality & Validation: The isoelectric point (pI) of 2,6-diaminopyrimidine-4-carboxylic acid is approximately 4.5. At this pH, the molecule forms a neutral zwitterion, minimizing its aqueous solubility and forcing precipitation. The physical act of rapid crystallization at this specific pH serves as a visual validation of the product's structural identity.

Step 4: Isolation and Washing

-

Action: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with ice-cold water (to remove ammonium chloride salts) and cold diethyl ether (to remove organic impurities). Dry under a high vacuum at 40 °C to yield the final powder.

Fig 2: Self-validating synthesis workflow from dichloro-precursor to target therapeutics.

References

[3] Title: 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2) - PubChemLite Source: Université du Luxembourg (uni.lu) / PubChem URL: [Link]

[2] Title: 2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1 Source: ChemicalCell / ChemicalRoot URL: [Link]

[5] Title: Bis(triphenylphosphine)copper(I) Complexes of Orotate and l-Dihydroorotate Source: Inorganic Chemistry - ACS Publications URL: [Link]

Sources

- 1. 2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5 [sigmaaldrich.com]

- 2. 2,6-Diaminopyrimidine-4-Carboxamide | 18620-82-1 | ChemicalCell [chemicalcell.com]

- 3. PubChemLite - 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2) [pubchemlite.lcsb.uni.lu]

- 4. 16490-14-5|2,6-Diaminopyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

Acid-Base Profiling of 2,6-Diaminopyrimidine-4-Carboxylic Acid: pKa and Isoelectric Point Determination

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

2,6-Diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of nucleoside analogs, kinase inhibitors, and targeted therapeutics[1]. For formulation scientists and medicinal chemists, understanding the ionization behavior—specifically the acid dissociation constants (pKa) and the isoelectric point (pI)—is non-negotiable. These parameters dictate the molecule's aqueous solubility, lipophilicity (log D), membrane permeability, and binding affinity to target proteins.

This technical guide provides an in-depth mechanistic analysis of the acid-base properties of 2,6-diaminopyrimidine-4-carboxylic acid and outlines self-validating, field-proven protocols for empirically determining its pKa and pI values in accordance with international regulatory standards[2].

Structural and Mechanistic Analysis

To predict the ionization behavior of 2,6-diaminopyrimidine-4-carboxylic acid, we must deconstruct its molecular architecture[3]. The molecule features a pyrimidine core substituted with two exocyclic amino groups (-NH₂) at positions 2 and 6, and a carboxylic acid group (-COOH) at position 4.

Protonation Sites and Predicted pKa Values

The molecule is amphoteric, possessing both acidic and basic functional groups.

-

pKa1 (Carboxylic Acid Deprotonation): Aliphatic carboxylic acids typically exhibit a pKa around 4.8. However, the pyrimidine ring is strongly electron-withdrawing due to its two electronegative nitrogen atoms. This inductive effect stabilizes the carboxylate anion, significantly increasing the acidity of the -COOH group. Based on structural analogs like pyrimidine-4-carboxylic acid, the predicted pKa1 is approximately 2.5 to 3.0 .

-

pKa2 (Pyrimidine Ring Protonation): While the molecule contains two exocyclic amino groups, protonation does not occur on these exocyclic nitrogens. Instead, it occurs on the endocyclic pyrimidine ring nitrogens (N1 or N3). The exocyclic amino groups are electron-donating via resonance, which pushes electron density into the ring and stabilizes the conjugate acid formed upon protonation of the ring nitrogen. The presence of the electron-withdrawing carboxylic acid group slightly dampens this effect. Drawing parallels from 4-chloro-2,6-diaminopyrimidine (which has a predicted pKa of 3.66[4]), the replacement of the chlorine atom with a carboxylic acid/carboxylate group shifts the predicted pKa2 to approximately 4.5 to 5.5 .

The Isoelectric Point (pI)

The isoelectric point is the pH at which the molecule exists predominantly as a zwitterion, carrying a net zero electrical charge. At this pH, the aqueous solubility of the compound is typically at its absolute minimum—a critical factor for crystallization and formulation workflows.

For a simple ampholyte like 2,6-diaminopyrimidine-4-carboxylic acid, the pI is calculated as the arithmetic mean of the two pKa values flanking the zwitterionic state:

pI=2pKa1+pKa2Assuming the predicted values of 2.8 and 5.0, the predicted pI is approximately 3.9 .

Figure 1: Acid-base equilibria and protonation states of 2,6-diaminopyrimidine-4-carboxylic acid.

Data Presentation: Quantitative Summaries

Table 1: Predicted Physicochemical Parameters for 2,6-Diaminopyrimidine-4-Carboxylic Acid

| Parameter | Predicted Value Range | Structural Driver | Pharmacological Implication |

| Molecular Weight | 154.13 g/mol [5] | C₅H₆N₄O₂ formula | High ligand efficiency potential. |

| pKa1 (Acidic) | 2.5 – 3.0 | Carboxylic acid at C4 | Ionized (anionic) at physiological pH (7.4). |

| pKa2 (Basic) | 4.5 – 5.5 | Pyrimidine ring N1/N3 | Unprotonated at physiological pH (7.4). |

| Isoelectric Point (pI) | 3.5 – 4.2 | Zwitterion formation | Minimum aqueous solubility occurs here. |

| Log P | ~ -2.23[6] | High polarity | Highly hydrophilic; poor passive diffusion. |

Experimental Protocols for Empirical Determination

To transition from predicted models to regulatory-compliant empirical data, precise analytical methodologies must be employed. The following protocols are designed to be self-validating and align with OECD Test Guideline 112 (Dissociation Constants in Water) [2].

Protocol A: UV-Vis Spectrophotometric Titration (pKa Determination)

Causality & Rationale: Potentiometric titration is standard, but for compounds with low aqueous solubility near their pI, or pKa values < 3, UV-Vis spectrophotometry is vastly superior. The conjugated pyrimidine chromophore exhibits distinct shifts in its absorption maxima ( λmax ) upon protonation/deprotonation, allowing for highly sensitive detection at micromolar concentrations[2].

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1×10−5 M stock solution of 2,6-diaminopyrimidine-4-carboxylic acid in ultra-pure water.

-

Ionic Strength Control: Add KCl to achieve a final background ionic strength of 0.15 M. Causality: This mimics physiological osmolarity and prevents activity coefficient fluctuations during titration.

-

Titration Setup: Transfer 50 mL of the solution to a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C.

-

pH Adjustment: Using a highly precise automated titrator, adjust the pH from 1.0 to 9.0 using standardized 0.1 M HCl and 0.1 M KOH.

-

Spectral Acquisition: At intervals of 0.2 pH units, circulate the solution through a quartz flow-cell (1 cm path length) and record the UV-Vis spectrum from 200 nm to 400 nm.

-

Data Analysis: Identify the isosbestic points (wavelengths where absorbance remains constant regardless of pH). Plot the absorbance at the λmax of the anionic and cationic forms against pH.

-

Calculation: Apply non-linear regression using the Henderson-Hasselbalch equation to extract pKa1 and pKa2.

Figure 2: UV-Vis spectrophotometric workflow for pKa determination per OECD Guideline 112.

Protocol B: Capillary Isoelectric Focusing (cIEF) for pI Determination

Causality & Rationale: While pI can be calculated from pKa values, empirical verification is critical for zwitterionic drugs. cIEF provides ultra-high resolution by migrating the analyte through a pH gradient until it reaches the exact pH where its net charge is zero, at which point electrophoretic mobility ceases.

Step-by-Step Methodology:

-

Ampholyte Mixture: Prepare a separation matrix containing 2% carrier ampholytes (pH range 3.0 to 10.0), 0.5% hydroxypropyl methylcellulose (HPMC) to suppress electroosmotic flow, and synthetic pI markers (e.g., pI 3.0 and pI 5.5).

-

Sample Injection: Introduce the 2,6-diaminopyrimidine-4-carboxylic acid sample (approx. 0.1 mg/mL) into the neutral coated capillary.

-

Focusing Step: Apply a high voltage (25 kV) across the capillary. The anolyte should be 200 mM Phosphoric acid, and the catholyte 300 mM Sodium hydroxide. Monitor the current; focusing is complete when the current drops to a steady minimum (typically 5-10 minutes).

-

Mobilization: Mobilize the focused zones past the UV detector (set to 280 nm) using chemical mobilization (adding NaCl to the catholyte) or pressure mobilization.

-

Calibration & Validation: Plot the migration time of the synthetic pI markers against their known pI values to create a linear calibration curve. Interpolate the pI of the sample from this curve.

Conclusion

For 2,6-diaminopyrimidine-4-carboxylic acid, the interplay between the electron-withdrawing carboxylic acid and the resonance-donating amino groups creates a unique amphoteric profile. By leveraging UV-Vis spectrophotometry and cIEF, researchers can accurately map these properties, thereby de-risking downstream formulation, optimizing chromatographic separations, and ensuring accurate structure-activity relationship (SAR) modeling.

References

-

PubChemLite: 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2) . Université du Luxembourg. Retrieved from: [Link]

-

2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1 . ChemicalCell. Retrieved from: [Link]

-

OECD Test Guideline 112: Dissociation Constants in Water (1981) . Umwelt-online.de. Retrieved from: [Link]

Sources

- 1. 2,6-Diaminopyrimidine-4-Carboxamide | 18620-82-1 | ChemicalCell [chemicalcell.com]

- 2. umwelt-online.de [umwelt-online.de]

- 3. PubChemLite - 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Chloro-2, 6-Diminopyridine CAS 156-83-2 in Stock - High Quality 4-Chloro-2 6-Diminopyridine and 4-Chloro-2 6-Diminopyridine CAS 156-83-2 [qinmuchem888.en.made-in-china.com]

- 5. 16490-14-5 | 2,6-Diaminopyrimidine-4-carboxylic acid - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

1H NMR and 13C NMR spectral data for 2,6-diaminopyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-diaminopyrimidine-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction and Molecular Structure

2,6-diaminopyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with two amino groups and a carboxylic acid group. This substitution pattern makes it an interesting scaffold in medicinal chemistry, potentially interacting with biological targets through hydrogen bonding and ionic interactions. A thorough understanding of its structure, achievable through NMR spectroscopy, is paramount for its application and development.

To facilitate the discussion of its NMR spectra, the atoms in 2,6-diaminopyrimidine-4-carboxylic acid are numbered as follows:

Caption: Molecular structure of 2,6-diaminopyrimidine-4-carboxylic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,6-diaminopyrimidine-4-carboxylic acid is expected to be relatively simple, with distinct signals for the aromatic proton, the amino protons, and the carboxylic acid proton. The exact chemical shifts will be highly dependent on the solvent used, due to its influence on hydrogen bonding and proton exchange.[1][2] DMSO-d₆ is a common and recommended solvent for this type of molecule due to its ability to dissolve polar compounds and slow down the exchange of labile protons.[3]

Expected Signals in DMSO-d₆:

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm .[4][5] The significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Amino Protons (-NH₂): The two amino groups at the C2 and C6 positions are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to produce a single, potentially broad singlet corresponding to four protons. The chemical shift is anticipated to be in the range of 6.0-7.5 ppm . In similar diaminopyrimidine structures, these protons have been observed in this region.[6] The broadness of the signal can be attributed to quadrupole effects from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Proton (H-5): There is a single proton on the pyrimidine ring at the C5 position. It is expected to appear as a sharp singlet. Its chemical shift is predicted to be in the range of 5.5-6.0 ppm . For comparison, the aromatic proton in 2,4-diamino-6-chloropyrimidine appears at 5.69 ppm in DMSO-d₆.[6] The electron-donating amino groups will shield this proton, shifting it upfield compared to unsubstituted pyrimidine.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to molecular symmetry, only four distinct carbon signals are expected for the pyrimidine ring and the carboxylic acid group.

Expected Signals in DMSO-d₆:

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm .[5][7]

-

C2 and C6: These two carbons are chemically equivalent and are attached to amino groups. They are expected to have similar chemical shifts and may appear as a single peak. Based on data for similar pyrimidine derivatives, their chemical shifts are predicted to be in the range of 160-165 ppm .[3][8]

-

C4: This carbon is attached to the carboxylic acid group and is part of the pyrimidine ring. Its chemical shift is anticipated to be around 155-160 ppm .

-

C5: This is the only carbon in the ring bonded to a hydrogen atom. It is expected to be the most upfield of the ring carbons, with a predicted chemical shift in the range of 80-90 ppm . This significant upfield shift is due to the strong shielding effect of the two para- and ortho-positioned amino groups. For instance, in 2,4-diaminopyrimidine-5-carbonitrile, the C5 signal appears at 83.0 ppm.[9]

Summary of Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Integration | Assignment |

| Carboxylic Proton | 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| Amino Protons | 6.0 - 7.5 | Broad Singlet | 4H | -NH₂ at C2 & C6 |

| Aromatic Proton | 5.5 - 6.0 | Singlet | 1H | H-5 |

| ¹³C NMR | Predicted Chemical Shift (ppm) in DMSO-d₆ | Assignment |

| Carbonyl | 165 - 175 | -COOH |

| Ring Carbons | 160 - 165 | C2 & C6 |

| Ring Carbon | 155 - 160 | C4 |

| Ring Carbon | 80 - 90 | C5 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2,6-diaminopyrimidine-4-carboxylic acid, the following experimental workflow is recommended.

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2,6-diaminopyrimidine-4-carboxylic acid for ¹H NMR analysis, or 30-50 mg for ¹³C NMR analysis.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Acquire 8 to 16 scans.

-

Set the spectral width to cover a range of at least -2 to 15 ppm.

-

Use a relaxation delay (D1) of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Acquire a minimum of 1024 scans, as ¹³C has a low natural abundance.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

Reference the spectra using the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

-

Perform peak picking to determine the precise chemical shifts.

-

Conclusion

The predictive ¹H and ¹³C NMR analysis presented in this guide provides a solid foundation for researchers working with 2,6-diaminopyrimidine-4-carboxylic acid. The expected chemical shifts and spectral patterns are well-supported by data from structurally related compounds and fundamental NMR principles. By following the detailed experimental protocol, scientists can confidently acquire and interpret high-quality NMR data to confirm the structure and purity of this important heterocyclic compound, thereby advancing its potential applications in drug discovery and materials science. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended to correlate proton and carbon signals.

References

- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC. (n.d.).

- Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study - RSC Publishing. (n.d.).

- Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. - ResearchGate. (n.d.).

- Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂ - Benchchem. (n.d.).

- 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile - ResearchGate. (n.d.).

- 2,4-Diamino-6-chloropyrimidine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (2017, September 22).

- Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PMC. (n.d.).

- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar. (n.d.).

- 2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5 - Sigma-Aldrich. (n.d.).

- Chemical shifts. (n.d.).

- Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. - R Discovery. (1979, January 1).

- Table of characteristic proton NMR chemical shifts. type of proton type of compound chemical shift range, ppm RCH3 1Г aliphatic. (n.d.).

- 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes - Dalton Transactions (RSC Publishing). (n.d.).

- Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. (n.d.).

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (2016, June 27).

- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed. (2009, July 30).

- 13166-62-6|2,6-Diamino-5-propylpyrimidine-4-carboxylic acid - BLDpharm. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).

Sources

- 1. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 2. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

Navigating the Molecular Landscape: A Technical Guide to the Mass Spectrometric Analysis of 2,6-Diaminopyrimidine-4-Carboxylic Acid

For Immediate Release

[SHANGHAI, CN – March 29, 2026] – In the intricate world of drug discovery and development, a precise understanding of a compound's fundamental chemical properties is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of 2,6-diaminopyrimidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into the critical distinction between molecular weight and exact mass, provide precise values for this compound, and offer a detailed, field-proven protocol for the experimental determination of its exact mass using high-resolution mass spectrometry.

Introduction: The Significance of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Pyrimidine derivatives are a cornerstone of therapeutic development, with applications ranging from antiviral and anticancer agents to cardiovascular and anti-inflammatory drugs.[1] 2,6-diaminopyrimidine-4-carboxylic acid, with its rich functionality, represents a versatile scaffold for the synthesis of novel bioactive molecules. Its potential for diverse chemical modifications makes it a valuable building block in the design of targeted therapies. A thorough characterization of its intrinsic properties is the foundational step in any research and development endeavor involving this compound.

Differentiating Molecular Weight and Exact Mass: A Matter of Isotopes

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this difference is crucial for accurate data interpretation, particularly in the context of high-resolution mass spectrometry.

-

Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights found on the periodic table are these weighted averages. Molecular weight is an essential parameter for stoichiometric calculations in bulk chemical synthesis.

-

Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2] For instance, the exact mass of carbon is the mass of ¹²C, for hydrogen it is the mass of ¹H, for nitrogen it is the mass of ¹⁴N, and for oxygen it is the mass of ¹⁶O. High-resolution mass spectrometers are capable of measuring the exact mass of a molecule, providing a highly precise and unambiguous identification of its elemental composition.

The distinction arises from the natural existence of isotopes. For example, carbon exists predominantly as ¹²C, but also as ¹³C (approximately 1.1% abundance). While the contribution of heavier isotopes is averaged into the molecular weight, high-resolution mass spectrometry can resolve the individual isotopic peaks, allowing for the precise determination of the monoisotopic peak, which corresponds to the exact mass.

Core Properties of 2,6-Diaminopyrimidine-4-Carboxylic Acid

A comprehensive understanding of a molecule begins with its fundamental physical and chemical properties. The following table summarizes the key mass-related values for 2,6-diaminopyrimidine-4-carboxylic acid.

| Property | Value | Source |

| Chemical Formula | C₅H₆N₄O₂ | Sigma-Aldrich[3] |

| Molecular Weight | 154.13 g/mol | Sigma-Aldrich[3] |

| Exact Mass | 154.04907545 Da | PubChem (for C₅H₆N₄O₂)[3][4] |

Experimental Determination of Exact Mass: A High-Resolution Approach

The precise experimental determination of a molecule's exact mass is a critical step in its characterization, confirming its elemental composition and purity. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. The following section outlines a detailed protocol using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry, a powerful and widely accessible HRMS technique for the analysis of small molecules.

The Causality Behind Experimental Choices: Why ESI-TOF?

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 2,6-diaminopyrimidine-4-carboxylic acid. It allows for the gentle transfer of ions from a liquid phase to the gas phase with minimal fragmentation, preserving the intact molecular ion for analysis.[1]

The Time-of-Flight (TOF) mass analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance in a field-free drift tube. Lighter ions travel faster and reach the detector sooner than heavier ions. TOF analyzers are renowned for their high mass accuracy and resolution, making them ideal for exact mass measurements.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure the generation of accurate and reliable data. Each step incorporates internal checks and best practices to validate the results.

Detailed Step-by-Step Methodology

1. Sample and Reference Standard Preparation:

-

Rationale: Proper sample preparation is critical for obtaining a stable and reproducible signal. The choice of solvent should ensure complete dissolution of the analyte and be compatible with ESI. The addition of a small amount of acid (e.g., formic acid) promotes protonation in positive ion mode, leading to the formation of the [M+H]⁺ ion. A reference standard with a well-defined exact mass is essential for internal calibration, which corrects for any minor fluctuations in the mass spectrometer's performance during the analysis.

-

Protocol:

-

Accurately weigh a small amount of 2,6-diaminopyrimidine-4-carboxylic acid.

-

Dissolve it in a solution of 50:50 methanol:water with 0.1% formic acid to a final concentration of approximately 1 µg/mL.

-

Prepare a separate solution of a suitable reference standard (e.g., Leucine Enkephalin, m/z 556.2771 for [M+H]⁺) in the same solvent at a similar concentration.

-

2. Mass Spectrometric Analysis (ESI-TOF):

-

Rationale: Direct infusion via a syringe pump provides a constant and stable flow of the sample into the mass spectrometer, allowing for signal averaging and improved data quality. Optimization of the ESI source parameters is crucial to maximize the signal intensity of the analyte while minimizing in-source fragmentation.

-

Protocol:

-

Set up the ESI-TOF mass spectrometer in positive ion mode.

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min using a syringe pump.

-

Optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to achieve a stable and intense signal for the [M+H]⁺ ion of 2,6-diaminopyrimidine-4-carboxylic acid (expected m/z ~155.056).

-

Acquire data over an appropriate m/z range (e.g., 50-500 Da) for a sufficient duration to allow for signal averaging.

-

During the acquisition, introduce the reference standard solution to enable real-time internal calibration (lock mass).

-

3. Data Processing and Validation:

-

Rationale: The raw data from the mass spectrometer needs to be processed to extract the precise m/z value of the monoisotopic peak. The use of a lock mass ensures that the mass measurement is corrected for any instrumental drift. The final validation step involves comparing the experimental result to the theoretical value and calculating the mass error, which is a key indicator of the data's accuracy.

-

Protocol:

-

Using the instrument's software, process the acquired data.

-

Identify the monoisotopic peak corresponding to the [M+H]⁺ ion of 2,6-diaminopyrimidine-4-carboxylic acid.

-

Apply the lock mass correction to obtain the accurate m/z value.

-

Calculate the exact mass of the neutral molecule by subtracting the mass of a proton (1.007276 Da) from the measured m/z.

-

Calculate the theoretical exact mass of C₅H₆N₄O₂.

-

Determine the mass error in parts per million (ppm) using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

-

A mass error of less than 5 ppm provides high confidence in the elemental composition of the molecule.

-

Conclusion: A Foundation for Future Discovery

The accurate determination of the molecular weight and exact mass of 2,6-diaminopyrimidine-4-carboxylic acid provides a solid foundation for its use in drug discovery and development. The methodologies outlined in this guide offer a robust framework for the characterization of this and other small molecules, ensuring data integrity and reproducibility. As the scientific community continues to explore the therapeutic potential of novel chemical entities, a meticulous approach to their fundamental characterization remains an indispensable prerequisite for success.

References

-

PubChem. 2,6-Diaminopyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea. National Center for Biotechnology Information. [Link]

-

PubChem. Ureidopyrimidinone. National Center for Biotechnology Information. [Link]

-

Biocompare. Accurate Mass Measurements with ESI-TOF Mass Spectrometers. CompareNetworks. [Link]

-

Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(9), 2233-2246. [Link]

-

Chen, S., et al. (2003). Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: error distribution and selective averaging. Journal of Mass Spectrometry, 38(10), 1043-1053. [Link]

-

Laganowsky, A., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Protein Science, 25(4), 851-860. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

-

Wörner, S., et al. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

-

University of Missouri. Calculating Exact Masses. University of Missouri. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega. [Link]

-

University of New Mexico. UNM Mass Spectrometry Tutorial. The University of New Mexico. [Link]

-

Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]

-

PubChem. 2,6-Dibromopyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Pyrimidine-4,6-dicarboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. 2,6-diamino-4-pyrimidinol. Chemical Synthesis Database. [Link]

-

NIST. 4-Chloro-2,6-diaminopyrimidine. National Institute of Standards and Technology. [Link]

-

NIST. 4-Amino-2,6-dihydroxypyrimidine. National Institute of Standards and Technology. [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 3. N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea | C5H6N4O2 | CID 22227528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ureidopyrimidinone | C5H6N4O2 | CID 21863064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability and Degradation Kinetics of 2,6-Diaminopyrimidine-4-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic boundaries of heterocyclic building blocks is critical for predicting formulation stability, synthetic viability, and pharmacokinetic behavior. 2,6-diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) is a highly functionalized pyrimidine derivative characterized by a complex interplay of electron-donating amino groups and an electron-withdrawing carboxylic acid []().

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, focusing on its structural tautomerism, acid-base equilibria, and thermal degradation kinetics. By mapping the free energy landscapes (ΔG) of its various states, this guide establishes self-validating experimental workflows for rigorous physicochemical profiling.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic stability of 2,6-diaminopyrimidine-4-carboxylic acid is fundamentally dictated by the resonance stabilization of its pyrimidine core. The molecule features a "push-pull" electronic system: the exocyclic amino groups at C2 and C6 donate electron density into the π-system, counteracting the inductive and mesomeric withdrawal by the C4 carboxylic acid.

Amine-Imine Tautomerism

Diaminopyrimidines are subject to prototropic tautomerism, theoretically existing in multiple amine and imine forms. However, the thermodynamic equilibrium is heavily skewed. Quantum mechanical self-consistent reaction field (SCRF) calculations and thermodynamic integration coupled to molecular dynamics (MD/TI) demonstrate that the diamino tautomer is thermodynamically favored over imino forms in aqueous environments 1.

The causality behind this stability lies in the hydration free energy ( ΔGhyd ) . While gas-phase calculations sometimes suggest competitive stability for imine forms, the diamino structure provides a superior hydrogen-bond donor/acceptor geometry that maximizes solvent interactions, lowering the overall free energy of the system by several kcal/mol 2.

Figure 1: Prototropic equilibria and zwitterion formation across pH gradients.

Solvation Thermodynamics and Physicochemical Data

In aqueous media, 2,6-diaminopyrimidine-4-carboxylic acid exists predominantly as a zwitterion at physiological pH. The carboxylic acid proton is transferred to the most basic nitrogen on the pyrimidine ring. This zwitterionic state is stabilized by a strong electrostatic network, which directly impacts its solubility and melting point.

Quantitative Thermodynamic Parameters

| Property | Value / Estimate | Thermodynamic Implication |

| Molecular Weight | 154.13 g/mol | Standardized mass for calorimetric calculations 3. |

| Monoisotopic Mass | 154.049 Da | High-resolution MS target for degradation tracking 4. |

| Tautomeric Preference | Diamino (vs. Imino) | ΔG favors diamino form by >10 kcal/mol in H2O 1. |

| Decarboxylation Temp. | > 200 °C (Est.) | High thermal barrier due to resonance stabilization 5. |

Thermal Stability and Decarboxylation Kinetics

A critical vulnerability of pyrimidine-4-carboxylic acids is their susceptibility to thermal decarboxylation. The position of the carboxylic acid alpha to the ring nitrogen (C4) facilitates the loss of CO2 at elevated temperatures.

Mechanistic Causality: The decarboxylation is an entropically driven process ( +ΔS ). At room temperature, the reaction is kinetically trapped by a high activation energy ( Ea ). However, as temperature increases, the −TΔS term dominates, making the overall Gibbs free energy ( ΔG ) negative. The reaction proceeds via an N-protonated ylide intermediate, analogous to the well-documented decarboxylation pathways of 2-picolinic acids 5.

Figure 2: Thermal decarboxylation and high-temperature degradation pathway.

Experimental Workflows for Thermodynamic Profiling

To rigorously validate the thermodynamic parameters of 2,6-diaminopyrimidine-4-carboxylic acid, the following self-validating protocols must be employed.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Determine the enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of protonation/deprotonation events. Causality & Design: Standard potentiometric titration only yields pKa ( ΔG ). ITC directly measures the heat of proton transfer ( ΔH ). By calculating ΔG=−RTlnKa , we derive ΔS , revealing whether zwitterion formation is enthalpy-driven (hydrogen bonding) or entropy-driven (solvent reorganization).

-

Step 1: Sample Preparation: Dissolve the compound in degassed, deionized water to a concentration of 1 mM. Causality: Degassing prevents cavitation artifacts during injection, ensuring baseline stability.

-

Step 2: Titrant Preparation: Prepare 10 mM HCl or NaOH in the exact same matched solvent to eliminate heat of mixing artifacts.

-

Step 3: Equilibration: Set the cell temperature to exactly 25.0 °C. Causality: Strict thermal equilibrium prevents baseline drift, isolating the heat of reaction from environmental noise.

-

Step 4: Injection Strategy: Perform 25 injections of 2 μL titrant, spaced 150 seconds apart. Causality: A 150s spacing allows the heat signal to fully return to baseline, ensuring accurate integration of the Area Under the Curve (AUC).

-

Step 5: Self-Validation Check: Perform a control titration of the titrant into a blank solvent. Subtract this heat of dilution from the sample data. Validation: If the integrated heat of the final sample injections does not equal the control baseline, the system has not reached saturation, invalidating the calculated stoichiometry ( n ).

Protocol 2: Thermal Degradation Kinetics via TGA-DSC-MS

Objective: Map the thermodynamic stability limit and confirm the decarboxylation mechanism. Causality & Design: Coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) allows simultaneous tracking of mass loss, heat flow, and evolved gas identity. This distinguishes a pure phase transition (e.g., melting) from chemical degradation.

-

Step 1: Sample Loading: Load 5-10 mg of powder into an alumina ( Al2O3 ) crucible. Causality: Alumina is chemically inert and will not catalyze premature degradation, unlike platinum crucibles which can interact with amines at high temperatures.

-

Step 2: Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min. Causality: An inert atmosphere isolates purely thermal degradation (decarboxylation) from oxidative decomposition.

-

Step 3: Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C. Causality: A moderate ramp rate prevents thermal lag within the sample, ensuring the recorded onset temperature accurately reflects the intrinsic activation energy.

-

Step 4: Evolved Gas Analysis: Route the exhaust to an MS and monitor m/z 44 ( CO2 ) and m/z 17 ( NH3 ). Causality: Detection of m/z 44 confirms decarboxylation, while m/z 17 indicates pyrimidine ring deamination or cleavage.

-

Step 5: Self-Validation Check: The integral of the DSC endotherm must temporally align perfectly with the derivative of the TGA mass loss curve (DTG peak) and the MS ion chromatogram for m/z 44. Validation: Any temporal mismatch indicates a leak in the transfer line or thermal lag, requiring immediate instrument recalibration.

References

-

Sigma-Aldrich. "2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5". sigmaaldrich.com.

-

PubChemLite. "2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2)". uni.lu. 4

-

BLD Pharm. "16490-14-5 | 2,6-Diaminopyrimidine-4-carboxylic acid". bldpharm.com. 3

-

Journal of the American Chemical Society. "Unique Tautomeric and Recognition Properties of Thioketothymines?". doi.org. 1

-

Organic Letters - ACS Publications. "Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions". acs.org. 5

-

ResearchGate. "The photodynamics of 2,4-diaminopyrimidine in comparison with 4-aminopyrimidine: The effect of amino-substitution". researchgate.net. 2

Sources

step-by-step synthesis of 2,6-diaminopyrimidine-4-carboxylic acid

An Application Note and Protocol for the Step-by-Step Synthesis of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Introduction

2,6-Diaminopyrimidine-4-carboxylic acid is a vital heterocyclic compound that serves as a fundamental building block in the fields of medicinal chemistry and drug development. Its structure, featuring a pyrimidine core with multiple functional groups, makes it a versatile intermediate for the synthesis of complex molecules with a wide range of biological activities. Derivatives of diaminopyrimidines are known to possess antimicrobial, antiprotozoal, and anticancer properties. This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of 2,6-diaminopyrimidine-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The described synthetic route is a robust three-step process, commencing with readily available starting materials.

Overall Synthetic Scheme

The synthesis of 2,6-diaminopyrimidine-4-carboxylic acid is achieved through a three-step process, beginning with the cyclization of diethyl oxalacetate and guanidine to form a pyrimidine core, followed by chlorination and subsequent amination.

Caption: Overall workflow for the synthesis of 2,6-diaminopyrimidine-4-carboxylic acid.

Step 1: Synthesis of 2-Amino-6-hydroxypyrimidine-4-carboxylic acid (Intermediate 1)

This initial step involves the construction of the pyrimidine ring through a condensation reaction. The most common and effective method for forming a 2-aminopyrimidine ring is the reaction of guanidine with a 1,3-bifunctional three-carbon fragment.[1] In this protocol, diethyl oxalacetate serves as the three-carbon component, which upon reaction with guanidine, yields the desired pyrimidine core with the carboxylic acid group at the 4-position and a hydroxyl group at the 6-position.

Protocol

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Guanidine Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add guanidine hydrochloride (1.0 eq). Stir the mixture to form a suspension of guanidine free base and a precipitate of sodium chloride.

-

Condensation Reaction: To the guanidine suspension, add diethyl oxalacetate (1.0 eq) dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid until the pH is approximately 4-5. The product will precipitate out of the solution upon cooling.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent if necessary.

Reagent Table

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |

| Sodium | 22.99 | 1.0 |

| Anhydrous Ethanol | 46.07 | Solvent |

| Guanidine Hydrochloride | 95.53 | 1.0 |

| Diethyl Oxalacetate | 188.18 | 1.0 |

| Glacial Acetic Acid | 60.05 | For acidification |

Step 2: Synthesis of 2-Amino-6-chloropyrimidine-4-carboxylic acid (Intermediate 2)

The conversion of the 6-hydroxy group to a 6-chloro group is a crucial step to enable the subsequent amination. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a standard reagent for the chlorination of hydroxypyrimidines.[2][3] The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction.

Protocol

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend 2-amino-6-hydroxypyrimidine-4-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.

-

Base Addition: Carefully add pyridine (1.0 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and should be performed with caution.

-

Isolation: The product will precipitate from the aqueous solution. Collect the solid by filtration and wash thoroughly with cold water to remove any remaining acid.

-

Drying: Dry the product under vacuum to obtain 2-amino-6-chloropyrimidine-4-carboxylic acid.

Step 3: Synthesis of 2,6-Diaminopyrimidine-4-carboxylic acid (Final Product)

The final step is a nucleophilic aromatic substitution reaction where the 6-chloro group is displaced by an amino group. This is typically achieved by heating the chloropyrimidine with ammonia in a sealed vessel.

Protocol

-

Reaction Setup: Place 2-amino-6-chloropyrimidine-4-carboxylic acid (1.0 eq) and a concentrated aqueous or alcoholic solution of ammonia in a sealed pressure vessel.

-

Heating: Heat the vessel to 120-140 °C for 6-8 hours. The pressure will increase inside the vessel, so appropriate safety precautions must be taken.

-

Work-up: After cooling the vessel to room temperature, carefully open it in a fume hood.

-

Isolation: Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product. Collect the solid by filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure 2,6-diaminopyrimidine-4-carboxylic acid.

Data Summary

| Step | Product | Typical Yield (%) | Key Characterization |

| 1 | 2-Amino-6-hydroxypyrimidine-4-carboxylic acid | 70-80 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 2 | 2-Amino-6-chloropyrimidine-4-carboxylic acid | 80-90 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 3 | 2,6-Diaminopyrimidine-4-carboxylic acid | 60-70 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |

Mechanism of Pyrimidine Ring Formation

The formation of the 2-amino-6-hydroxypyrimidine-4-carboxylic acid ring proceeds through a well-established condensation mechanism.

Caption: Simplified mechanism of the initial pyrimidine ring formation.

References

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

-

Norman, M. H., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 946-951. Available at: [Link]

-

Brown, D. J., & Lyall, J. M. (1965). Pyrimidine Reactions. XI. Amination Rates for Two Chlorodimethylprimidines without Solvent. Australian Journal of Chemistry, 18(11), 1967-1973. Available at: [Link]

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]

-

Ahmad, A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(11), e11508. Available at: [Link]

-

Cheméo. (n.d.). 2-amino-6-chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-54. Available at: [Link]

-

MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Retrieved from [Link]

-

Shaik, A. R., et al. (2010). Synthesis and in vitro Antibacterial Activity of Some Novel 2-Amino-4, 6-D Derivatives. International Journal of PharmTech Research, 2(4), 2345-2351. Available at: [Link]

- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.

-

El-Sayed, R. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

Doležal, M., et al. (2006). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Pharmacy and Pharmacology, 58(4), 549-557. Available at: [Link]

-

University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

- Google Patents. (n.d.). CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.

-

Wang, S., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Available at: [Link]

-

Kyushu University Library. (n.d.). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Retrieved from [Link]

Sources

2,6-diaminopyrimidine-4-carboxylic acid as a precursor in drug discovery

Application Note: 2,6-Diaminopyrimidine-4-Carboxylic Acid as a Versatile Precursor in Targeted Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can reliably interact with conserved biological binding sites. 2,6-Diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) has emerged as a highly valuable building block, particularly in the development of small-molecule kinase inhibitors.

The structural topology of this precursor offers two distinct advantages:

-

Pharmacophore Mimicry : The 2,6-diaminopyrimidine core acts as an isostere for the adenine ring of ATP. The dual amino groups at positions 2 and 6 serve as a robust hydrogen-bond donor/acceptor network, allowing the molecule to anchor securely into the hinge region of kinases such as 1[1] and2[2].

-

Orthogonal Functionalization : The carboxylic acid at the C4 position provides a functionalizable handle for amidation to probe solvent-exposed regions of a binding pocket. Concurrently, the electron-donating nature of the 2,6-diamino groups highly activates the C5 position toward electrophilic aromatic substitution, enabling late-stage halogenation and cross-coupling[3].

Physicochemical Profiling

Understanding the physicochemical properties of the precursor is critical for optimizing reaction conditions. The highly polar nature of the pyrimidine core often dictates the choice of solvents and purification methods.

Table 1: Physicochemical Properties of 2,6-Diaminopyrimidine-4-carboxylic acid

| Property | Value | Causality / Impact on Synthesis |

| CAS Number | 16490-14-5 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C5H6N4O2 | Determines exact mass for reaction tracking. |

| Monoisotopic Mass | 154.05 Da | LC-MS[M+H]+ expected at m/z 155.05[4]. |

| Topological Polar Surface Area | 115.1 Ų | Highly polar; necessitates polar aprotic solvents (DMF/DMSO). |

| LogP (predicted) | -0.6 | Hydrophilic nature requires reverse-phase chromatography for purification[4]. |

Orthogonal Functionalization Strategy

To maximize the chemical space explored during hit-to-lead optimization, a divergent synthesis strategy is employed. The workflow below illustrates the sequential functionalization of the C4-carboxylic acid and the C5-carbon to generate a diverse kinase inhibitor library.

Orthogonal functionalization workflow of 2,6-diaminopyrimidine-4-carboxylic acid.

Experimental Protocols

Protocol A: HATU-Mediated C4-Amidation

Rationale : The carboxylic acid at the C4 position of an electron-deficient pyrimidine can suffer from poor activation and is prone to decarboxylation under harsh conditions. HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation and minimizes side reactions compared to standard carbodiimides (e.g., EDC/DCC).

Procedure :

-

Preparation : In an oven-dried 25 mL round-bottom flask under an N₂ atmosphere, suspend 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Note: Brief sonication may be required due to the low initial solubility of the precursor.

-

Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation Check : The solution will visibly transition from a cloudy suspension to a homogeneous yellow solution, indicating successful formation of the active ester.

-

Coupling : Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise.

-

Monitoring : Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS, tracking the complete disappearance of the precursor peak at m/z 155.05 [M+H]+.

-

Workup : Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

-

Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Protocol B: Regioselective C5-Iodination

Rationale : The C5 position is highly activated by the two adjacent electron-donating amino groups. N-Iodosuccinimide (NIS) provides a mild, electrophilic source of iodine that selectively targets C5 without requiring harsh acidic conditions, which could otherwise degrade the newly formed C4-amide[3].

Procedure :

-

Preparation : Dissolve the C4-amide intermediate (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) and protect the reaction flask from ambient light using aluminum foil to prevent radical-mediated side reactions.

-

Halogenation : Add NIS (1.05 eq, 0.525 mmol) in a single portion.

-

Reaction : Stir the mixture at room temperature for 1 hour. The strong ortho/para-directing effect of the 2,6-diamino groups ensures rapid and regioselective conversion.

-

Quenching : Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) (10 mL). Self-Validation Check : The addition of Na₂S₂O₃ will immediately neutralize any unreacted iodine species, turning the solution from a dark brown/red to a pale yellow/colorless mixture.

-

Isolation : Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the C5-iodo intermediate.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Rationale : The introduction of aryl or heteroaryl groups at C5 is crucial for engaging the deep hydrophobic pockets of kinases (e.g., the DFG-out conformation). Pd(dppf)Cl₂ is utilized as the catalyst because its bidentate dppf ligand possesses a large bite angle, effectively overcoming steric hindrance at the highly substituted pyrimidine core.

Procedure :

-

Setup : In a microwave-safe vial, combine the C5-iodo intermediate (1.0 eq, 0.2 mmol), the corresponding arylboronic acid (1.5 eq, 0.3 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.01 mmol).

-

Solvent & Base : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 2.0 mL).

-

Reaction : Seal the vial and irradiate in a microwave reactor at 110°C for 30 minutes.

-

Workup : Dilute with EtOAc, filter through a pad of Celite to remove palladium black residues, and concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Reaction Optimization Data

To ensure high-throughput library generation, the C4-amidation step was strictly optimized. Table 2 summarizes the causality of reagent selection and its impact on reaction yields.

Table 2: Optimization of C4-Amidation Conditions

| Coupling Reagent | Base | Solvent | Conversion (%) | Causality / Observation |

| EDC/HOBt | TEA | DCM | < 20% | Precursor is completely insoluble in DCM; poor activation. |

| PyBOP | DIPEA | DMF | 65% | Better solubility, but coupling is slow for sterically hindered amines. |

| HATU | DIPEA | DMF | > 95% | Optimal. HOAt active ester overcomes steric hindrance rapidly. |

| T3P (50% in EtOAc) | Pyridine | EtOAc/DMF | 40% | Biphasic system led to incomplete conversion and premature precipitation. |

Sources

- 1. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for Peptide Coupling with 2,6-Diaminopyrimidine-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a detailed guide for the successful peptide coupling of 2,6-diaminopyrimidine-4-carboxylic acid with amino acids or peptides. Due to the presence of two reactive exocyclic amino groups in addition to the carboxylic acid, this protocol emphasizes strategies for achieving chemoselectivity to ensure the desired amide bond formation at the C4-carboxylic acid position while minimizing side reactions. We will explore two primary approaches: a direct coupling method that leverages pH control and a more robust strategy involving the orthogonal protection of the amino groups. This guide offers in-depth scientific rationale, step-by-step experimental procedures, and troubleshooting advice to enable researchers to confidently incorporate this versatile building block into their synthetic workflows.

Introduction: The Significance of 2,6-Diaminopyrimidine-4-Carboxylic Acid in Medicinal Chemistry

2,6-Diaminopyrimidine-4-carboxylic acid and its derivatives are privileged scaffolds in drug discovery. The diaminopyrimidine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors.[1] The ability to append peptide fragments to this core via the C4-carboxylic acid opens up new avenues for creating novel peptidomimetics, targeted therapeutics, and chemical probes. However, the inherent reactivity of the two amino groups at the C2 and C6 positions presents a significant synthetic challenge, necessitating a carefully considered approach to peptide coupling.

Understanding the Reactivity Landscape: A Tale of Three Functional Groups

The key to a successful coupling lies in understanding the relative reactivity of the carboxylic acid and the two amino groups. The exocyclic amino groups on the pyrimidine ring are generally more basic and nucleophilic than the ring nitrogen atoms.[2][3][4] This heightened nucleophilicity poses a risk of self-condensation or reaction with the activated carboxylic acid of another molecule.

To achieve selective acylation at the carboxylic acid, we must either temporarily deactivate the amino groups or exploit subtle differences in their reactivity compared to the carboxylate.

dot

Caption: Functional group reactivity in the target molecule.

Protocol I: Direct Peptide Coupling via pH-Controlled Activation

This approach aims for a one-pot coupling by modulating the pH of the reaction medium to selectively protonate the more basic amino groups, thereby reducing their nucleophilicity and favoring the activation of the carboxylate. This method is experimentally simpler but may require careful optimization for each specific substrate.

Scientific Rationale

The pKa of the exocyclic amino groups of aminopyrimidines is generally higher than that of the carboxylic acid. By maintaining the reaction pH below the pKa of the amino groups but above the pKa of the carboxylic acid, we can achieve a state where the amino groups are predominantly in their protonated, non-nucleophilic ammonium form, while the carboxylic acid exists as the carboxylate anion, ready for activation.

Materials

| Reagent | Supplier | Grade |

| 2,6-Diaminopyrimidine-4-carboxylic acid | Sigma-Aldrich | ≥98% |

| Amino Acid or Peptide (with protected N-terminus) | Various | Synthesis Grade |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich | ≥98% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |

| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | ≥99.8% |

| Hydrochloric Acid (HCl) solution (e.g., 1 M in Dioxane) | Sigma-Aldrich | - |

| Diethyl ether | Fisher Scientific | ACS Grade |

Experimental Protocol

-

Dissolution and Protonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

To this solution, add a carefully measured amount of a non-nucleophilic acid, such as a solution of HCl in dioxane (2.0 eq), to protonate the exocyclic amino groups. Stir the solution for 15-20 minutes at room temperature. The formation of a salt may be observed.

-

Carboxylate Formation: Add N,N-Diisopropylethylamine (DIPEA) (2.1 eq) to the reaction mixture. This will deprotonate the carboxylic acid to form the carboxylate and neutralize the excess acid.

-

Activation: In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add the HATU solution to the reaction mixture. Stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.

-

Coupling: Add the N-terminally protected amino acid or peptide (1.2 eq) to the reaction mixture, followed by an additional amount of DIPEA (1.0 eq) to act as a base for the coupling reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

dot

Caption: Workflow for the direct peptide coupling protocol.

Protocol II: Orthogonal Protection Strategy for Unambiguous Coupling

For more complex substrates or to guarantee selectivity, a protection strategy is the most reliable approach. This involves temporarily blocking the two amino groups with a protecting group that can be removed under conditions that do not affect the newly formed peptide bond or other protecting groups on the peptide fragment. The tert-Butoxycarbonyl (Boc) group is a suitable choice for this purpose.

Scientific Rationale

The Boc group is stable under the basic conditions typically used for peptide coupling but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA), which is compatible with most peptide protecting group strategies.[5][6][7][8] By protecting the amino groups as their Boc-carbamates, their nucleophilicity is significantly reduced, allowing for the clean and efficient activation and coupling of the carboxylic acid.

Materials

| Reagent | Supplier | Grade |

| 2,6-Diaminopyrimidine-4-carboxylic acid | Sigma-Aldrich | ≥98% |

| Di-tert-butyl dicarbonate (Boc)₂O | Sigma-Aldrich | ≥98% |

| Triethylamine (TEA) or DIPEA | Sigma-Aldrich | Reagent Grade |

| Dioxane or Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |

| Amino Acid or Peptide (with protected N-terminus) | Various | Synthesis Grade |

| HATU | Sigma-Aldrich | ≥98% |

| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | ≥99.8% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ReagentPlus®, ≥99% |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |

Experimental Protocol

Step 1: Di-Boc Protection of 2,6-Diaminopyrimidine-4-carboxylic Acid

-

Dissolution: Suspend 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq) in a mixture of dioxane (or THF) and water.

-

Basification: Add triethylamine or DIPEA (2.2 eq) to the suspension and stir until a clear solution is obtained.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the di-Boc protected product. This can be purified by crystallization or flash chromatography if necessary.

-

Step 2: Peptide Coupling

-

Dissolution and Activation: Dissolve the di-Boc protected 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Coupling: Add the N-terminally protected amino acid or peptide (1.2 eq) to the reaction mixture.

-

Reaction Monitoring and Work-up: Follow the procedure described in Protocol I (Section 3.3, steps 6 and 7).

Step 3: Deprotection of Boc Groups

-

Cleavage Cocktail: Dissolve the purified, fully protected peptide in a cleavage cocktail of TFA/DCM (e.g., 1:1 v/v).

-

Deprotection: Stir the solution at room temperature for 1-2 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. Triturate the residue with cold diethyl ether to precipitate the deprotected peptide, which can then be collected by filtration.

dot

Caption: Workflow for the orthogonal protection strategy.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Coupling Efficiency | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Increase the activation time or use a slight excess of the coupling reagent (e.g., 1.2 eq of HATU). |

| Steric hindrance from bulky amino acids. | Increase the reaction temperature to 40-50 °C. Consider using a more powerful coupling reagent like COMU. | |

| Presence of Side Products | Reaction of amino groups (in direct coupling). | Re-optimize the amount of acid used for protonation in Protocol I. Switch to the more robust protection strategy (Protocol II). |

| Racemization of the activated amino acid. | Add an equivalent of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure®) to the reaction mixture. | |

| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. | Increase the deprotection time or use a higher concentration of TFA (e.g., 50-95% in DCM). The addition of a scavenger like triisopropylsilane (TIS) can be beneficial. |